Diethyl (4-carbethoxybenzyl)phosphonate

Description

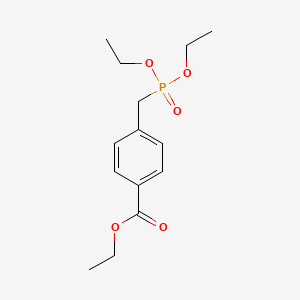

Structure

2D Structure

3D Structure

Properties

CAS No. |

71441-08-2 |

|---|---|

Molecular Formula |

C14H21O5P |

Molecular Weight |

300.29 g/mol |

IUPAC Name |

ethyl 4-(diethoxyphosphorylmethyl)benzoate |

InChI |

InChI=1S/C14H21O5P/c1-4-17-14(15)13-9-7-12(8-10-13)11-20(16,18-5-2)19-6-3/h7-10H,4-6,11H2,1-3H3 |

InChI Key |

OFUCEQWVGVURAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CP(=O)(OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 4 Carbethoxybenzyl Phosphonate and Analogous Benzylphosphonates

Classical and Contemporary Approaches to P-C Bond Formation in Benzylphosphonates

The Michaelis-Arbuzov reaction, first reported in 1898, stands as a cornerstone for the synthesis of phosphonates. mdpi.comnih.gov The classical approach involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, such as a benzyl (B1604629) halide, to form a dialkyl benzylphosphonate. mdpi.comnih.gov This reaction proceeds through the formation of a phosphonium intermediate via nucleophilic addition of the phosphorus lone pair to the alkyl halide. nih.govfrontiersin.org Subsequently, a halide ion attacks one of the alkoxy groups on the phosphorus, leading to the final phosphonate (B1237965) product and an alkyl halide byproduct. mdpi.comnih.gov

However, the traditional Michaelis-Arbuzov reaction often requires high temperatures, particularly for less reactive halides, and can result in a mixture of phosphorylated products if the newly formed alkyl halide is more reactive than the starting material. nih.govfrontiersin.org To address these limitations, several modern adaptations have been developed.

Lewis Acid Catalysis: The use of Lewis acids, such as zinc iodide (ZnI₂), can facilitate the reaction under milder conditions. nih.govorgsyn.org For instance, benzylic alcohols can be converted directly to the corresponding phosphonates in a one-pot procedure by treatment with triethyl phosphite and ZnI₂ at lower temperatures than the classical method. orgsyn.orgresearchgate.net

Catalyst-Free and Solvent-Free Conditions: In a move towards greener synthesis, a facile, catalyst-free synthesis of diethyl thienylphosphonates has been described under mild, solvent-free conditions via a Michaelis-Arbuzov-type rearrangement. researchgate.net

Microwave and Ultrasound Assistance: The application of microwave irradiation and ultrasound has been shown to accelerate the reaction, often leading to higher yields in shorter reaction times, aligning with the principles of green chemistry. nih.gov

Silyl Phosphites: An important variation is the use of silyl phosphites, such as tris(trimethylsilyl)phosphite, in what is known as the Silyl-Arbuzov reaction. This modification alters the reactivity order of alkyl halides to RCl > RBr > RI, which is the reverse of the classic Michaelis-Arbuzov reaction. nih.gov

| Method | Key Reagents/Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Classical Michaelis-Arbuzov | Trialkyl phosphite, Benzyl halide, High temperature | Well-established, versatile | Harsh conditions, potential side products | mdpi.comnih.gov |

| Lewis Acid-Mediated | Triethyl phosphite, Benzyl alcohol, ZnI₂, Milder temperature (e.g., 66 °C) | Milder conditions, one-pot from alcohols | Requires stoichiometric Lewis acid | orgsyn.org |

| Silyl-Arbuzov | Tris(trimethylsilyl)phosphite, Benzyl halide | Altered halide reactivity, useful for specific substrates | Moisture sensitive reagents | nih.gov |

The Michaelis-Becker reaction provides an alternative pathway to benzylphosphonates. This method involves the reaction of a sodium or potassium salt of a dialkyl phosphite with a benzyl halide. nih.govwikipedia.org The dialkyl phosphite salt is typically generated in situ by treating the dialkyl phosphite with a strong base, such as sodium metal or sodium hydride. nih.govfrontiersin.org

While the Michaelis-Becker reaction can often be carried out under milder conditions than the classical Michaelis-Arbuzov reaction, it has its own set of challenges. nih.govfrontiersin.org The use of strong bases can be problematic for substrates with base-sensitive functional groups. nih.gov Furthermore, the high reactivity of the phosphate (B84403) anion can sometimes lead to the formation of byproducts through single electron transfer (SET) mechanisms. nih.govfrontiersin.org

To circumvent the need for strong bases, phase-transfer catalysis has been employed. This technique allows the reaction to proceed under milder, biphasic conditions, but the limitations of these methods are not always clearly defined. nih.govfrontiersin.org

A notable application of the Michaelis-Becker reaction is in the synthesis of dimethyl n-alkylphosphonates, where the corresponding Michaelis-Arbuzov reaction failed to yield a pure product. nih.gov

Transition Metal-Catalyzed Syntheses of Benzylphosphonates

Transition metal catalysis has emerged as a powerful tool for the formation of P-C bonds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have become a prominent method for synthesizing aryl and benzylphosphonates. mdpi.com The Hirao reaction typically involves the coupling of an aryl or vinyl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base. mdpi.com

An efficient method for the synthesis of benzylphosphonate diesters utilizes a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.orgorganic-chemistry.org This reaction often employs Pd(OAc)₂ as the palladium source and a supporting ligand, such as Xantphos, to achieve high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach is advantageous as it avoids the harsh conditions of the Michaelis-Arbuzov and Michaelis-Becker reactions. organic-chemistry.org Mechanistic studies suggest that the catalytic cycle involves oxidative addition of the benzyl halide to the Pd(0) complex, followed by transmetalation with the phosphite and reductive elimination to afford the benzylphosphonate and regenerate the catalyst. researchgate.net

The choice of ligand is crucial for the success of these reactions, with bidentate phosphine ligands often showing superior performance. mdpi.com The reaction conditions can be optimized for various benzyl halides and H-phosphonate diesters, with benzyl bromides and chlorides exhibiting similar reactivity. organic-chemistry.org

| Parameter | Common Examples | Role in the Reaction | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyst precursor for the active Pd(0) species | mdpi.comorganic-chemistry.orgresearchgate.net |

| Ligand | Xantphos, PPh₃, dppp | Stabilizes the palladium center and influences reactivity and selectivity | mdpi.comorganic-chemistry.orgorganic-chemistry.org |

| Base | Triethylamine (NEt₃), DIPEA, Cs₂CO₃ | Activates the H-phosphonate and neutralizes the generated acid | mdpi.com |

| Solvent | Toluene, THF, DMF | Solubilizes reactants and influences reaction rate | mdpi.com |

Copper and nickel catalysts offer cost-effective and efficient alternatives to palladium for the synthesis of benzylphosphonates.

Copper-Catalyzed Reactions: Copper-catalyzed reactions have been developed for the phosphonylation of various substrates. For instance, a copper-catalyzed aerobic oxidative/decarboxylative phosphorylation of aryl acrylic acids with P(III)-nucleophiles provides a route to β-ketophosphonates. organic-chemistry.org More directly related to benzylphosphonates, dual photo and copper catalysis has enabled the direct C(sp³)-H phosphonylation of alkylarenes with unfunctionalized phosphites, offering a straightforward access to benzylic phosphonates. nih.gov This method proceeds via a radical pathway and tolerates a broad range of functional groups under mild conditions. nih.gov

Nickel-Catalyzed Reactions: Nickel-catalyzed cross-coupling reactions have also been successfully employed for the formation of C-P bonds. Nickel catalysts can promote the coupling of benzylic electrophiles, such as benzyl chlorides, with phosphine oxides. organic-chemistry.org For example, a nickel-catalyzed benzylic substitution of secondary phosphine oxides provides P-stereogenic tertiary phosphine oxides with high enantioselectivities under mild conditions. organic-chemistry.org Furthermore, nickel-catalyzed cross-coupling of benzylic ammonium triflates with aryl boronic acids has been developed to afford diarylmethanes, showcasing the versatility of nickel in activating benzylic C-N bonds for C-C bond formation, a strategy that could potentially be adapted for C-P bond formation. nih.gov

Green Chemistry Approaches and Sustainable Protocols for Benzylphosphonate Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of benzylphosphonates. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

One notable green protocol involves the use of a polyethylene glycol (PEG)/potassium iodide (KI) catalytic system for the synthesis of benzylphosphonates from benzyl halides and dialkyl phosphites. nih.govfrontiersin.org This reaction proceeds smoothly at room temperature in PEG-400 as a benign and recyclable solvent, with potassium carbonate (K₂CO₃) as the base. nih.govfrontiersin.org This method avoids the use of volatile and toxic organic solvents and strong, hazardous bases. nih.govfrontiersin.org The proposed mechanism involves an initial Finkelstein reaction, where the benzyl halide is converted to the more reactive benzyl iodide, facilitated by KI and PEG, followed by nucleophilic attack by the dialkyl phosphite. frontiersin.org

Other green approaches include:

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. mdpi.comresearchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption. mdpi.com

Ultrasound-assisted synthesis: Sonication is another energy-efficient method that can promote reactions. rsc.org

Mechanochemistry: Ball-milling has been explored for P-C bond formation, offering a solvent-free and often more direct synthetic route. nih.gov

Use of water as a solvent: Developing catalytic systems that are effective in water is a major goal of green chemistry. rsc.org

These sustainable protocols not only reduce the environmental impact of benzylphosphonate synthesis but also often lead to simpler procedures and improved yields. nih.govfrontiersin.org

Polyethylene Glycol (PEG)/KI Catalytic Systems

A highly efficient and sustainable protocol for the synthesis of benzylphosphonates has been developed utilizing a potassium iodide (KI)/potassium carbonate (K₂CO₃) catalytic system in polyethylene glycol (PEG-400) as a green reaction medium. frontiersin.orgnih.govnih.gov This method avoids the use of volatile and toxic organic solvents, offering an environmentally friendly alternative. frontiersin.orgnih.gov The reaction proceeds smoothly at room temperature, providing excellent yields and selectivity for the desired benzylphosphonate products. frontiersin.orgnih.govnih.gov

PEG-400 plays a dual role in this system, acting as both a solvent and a phase transfer catalyst (PTC). frontiersin.orgnih.gov Its ability to chelate the potassium cation enhances the reactivity of the inorganic base. frontiersin.orgnih.gov The addition of KI is crucial for the in situ generation of benzyl iodide from the corresponding benzyl chloride or bromide via a Finkelstein-type reaction, which is more reactive towards the phosphite nucleophile. frontiersin.orgnih.gov PEG facilitates this halide exchange by enhancing the nucleophilicity of the iodide ion. frontiersin.orgnih.gov

The versatility of this methodology has been demonstrated with a variety of benzyl halides bearing both electron-donating and electron-withdrawing substituents, consistently affording high yields of the corresponding diethyl benzylphosphonates. frontiersin.org

Table 1: Synthesis of Substituted Diethyl Benzylphosphonates using PEG/KI System

| Entry | Benzyl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl chloride | Diethyl benzylphosphonate | 95 |

| 2 | 4-Methylbenzyl chloride | Diethyl (4-methylbenzyl)phosphonate | 92 |

| 3 | 4-Methoxybenzyl chloride | Diethyl (4-methoxybenzyl)phosphonate | 90 |

| 4 | 4-Chlorobenzyl chloride | Diethyl (4-chlorobenzyl)phosphonate | 96 |

| 5 | 4-Bromobenzyl bromide | Diethyl (4-bromobenzyl)phosphonate | 94 |

Reaction Conditions: Benzyl halide (1 mmol), diethyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), PEG-400 (0.5 g), room temperature, 6 h. frontiersin.org

Water-Mediated and Catalyst-Free Methodologies

In the pursuit of greener synthetic methods, water has emerged as a promising reaction medium. Catalyst-free procedures for the synthesis of various organic compounds, including phosphonates, in water have gained significant attention. These methods are not only environmentally benign but also often simplify the work-up procedures.

While specific examples for the catalyst-free synthesis of Diethyl (4-carbethoxybenzyl)phosphonate in water are not extensively detailed in the provided context, the general principles of "in-water" and "on-water" chemistry suggest its feasibility. frontiersin.org Such reactions are often driven by the hydrophobic effect, where the aggregation of nonpolar reactants in the aqueous medium accelerates the reaction rate.

Stereoselective and Enantioselective Synthesis of Chiral Benzylphosphonate Derivatives

The synthesis of chiral phosphonates is of great interest due to their wide range of applications in medicinal chemistry and materials science. benthamdirect.comunl.pt The biological activity of these compounds is often dependent on the specific configuration of the chiral center. unl.pt Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral phosphonic acid derivatives under mild conditions. benthamdirect.comunl.pt

Asymmetric Additions and Catalysis in Phosphonate Synthesis

The catalytic, stereocontrolled synthesis of phosphorus-stereogenic centers is a challenging endeavor. nih.gov One of the key methods for preparing C-chiral phosphonates is the asymmetric phosphonylation of compounds containing a C=X bond, such as carbonyls and imines. mdpi.com This includes reactions like the phospha-aldol (Abramov) and phospha-Mannich reactions. mdpi.com

Chiral catalysts, including those based on chiral ligands coordinated to a metal center or purely organic molecules, are employed to transfer chirality to the substrate, resulting in an optically active product. mdpi.com For instance, the phospha-Michael reaction, the addition of a phosphonate to an α,β-unsaturated carbonyl compound, can be catalyzed by chiral organocatalysts like diarylprolinol derivatives to yield chiral γ-ketophosphonates with high enantioselectivity. mdpi.com

The use of chiral nucleophilic catalysis has also been explored for the synthesis of enantioenriched phosphorus centers. nih.gov In this approach, racemic H-phosphinates are coupled with nucleophilic alcohols in the presence of a chiral catalyst to produce chiral phosphonates with modest to good enantioselectivity. nih.gov

Table 2: Examples of Asymmetric Catalysis in Phosphonate Synthesis

| Reaction Type | Catalyst | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| Phospha-Michael | Guanidinium/bis-thiocarbamide | (R)-γ-ketophosphonates | up to 95% mdpi.com |

| Phospha-Michael | Diarylprolinol | Optically active phosphonates | 86-99% mdpi.com |

| Asymmetric Hydrogenation | Rhodium/(R,R)-Et-Duphos | Chiral α-aminophosphonate | 90% researchgate.net |

Functionalization and Derivatization Strategies for Benzylphosphonate Precursors

The functionalization and derivatization of benzylphosphonates are crucial for tuning their chemical and biological properties. This can involve modifications at the phosphonate group or on the benzyl moiety.

Selective Esterification of Phosphonic Acids

The esterification of phosphonic acids can be challenging due to the simultaneous formation of mono- and diesters. mdpi.com However, straightforward and selective synthetic procedures for both mono- and diesterification have been developed. mdpi.comnih.gov Triethyl orthoacetate has been identified as an excellent reagent and solvent for these transformations. mdpi.comnih.gov

A significant discovery in this area is the effect of temperature on the reaction outcome. nih.govresearchgate.net Depending on the reaction temperature, it is possible to obtain either mono- or diethyl esters of phosphonic acids exclusively and in good yields. nih.govresearchgate.net At lower temperatures (e.g., 30 °C), monoesters are formed, while at higher temperatures, diesters are the predominant product. mdpi.comresearchgate.net This methodology has been successfully applied to both aromatic and aliphatic phosphonic acids. nih.govresearchgate.net

Table 3: Temperature-Dependent Selective Esterification of Phenylphosphonic Acid with Triethyl Orthoacetate

| Temperature (°C) | Product | Yield (%) |

|---|---|---|

| 30 | Monoethyl phenylphosphonate | High |

Introduction of Substituents on the Benzyl Moiety

The introduction of substituents onto the benzyl ring of benzylphosphonates allows for the synthesis of a diverse library of compounds with varied electronic and steric properties. This can be achieved through various aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions have proven to be an efficient method for the synthesis of benzylphosphonate diesters with diverse substitution patterns on the benzyl moiety. researchgate.net For instance, diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate can be synthesized and subsequently used in Suzuki coupling reactions to introduce various aryl groups at the 4-position of the benzyl ring. nih.gov

Furthermore, benzylic C-H functionalization offers a direct route to introduce functional groups at the benzylic position. Iron-catalyzed esterification of benzylic C-H bonds has been developed to form α-keto benzyl esters. researchgate.net While this example focuses on the carbon adjacent to the ring, it highlights the potential for direct functionalization of the benzyl moiety.

Chemical Transformations and Synthetic Utility of Diethyl 4 Carbethoxybenzyl Phosphonate and Its Analogues

Olefination Reactions: The Wittig-Horner and Horner-Wadsworth-Emmons Reactions

The most prominent application of Diethyl (4-carbethoxybenzyl)phosphonate is in olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a modification of the Wittig reaction and is highly valued for its reliability and stereochemical control in the synthesis of alkenes. nih.govresearchgate.net In the HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed, simplifying product purification. arkat-usa.orgtandfonline.com

Mechanism and Stereoselectivity in Olefin Formation

The mechanism of the Horner-Wadsworth-Emmons reaction is a well-established, multi-step process that dictates the stereochemical outcome of the final alkene product. dntb.gov.ua

The reaction proceeds via the following steps:

Deprotonation: The reaction begins with the deprotonation of the phosphonate (B1237965) at the carbon adjacent to the phosphorus atom (the α-carbon) by a base (e.g., sodium hydride, NaH) to form a nucleophilic phosphonate carbanion. nih.govresearchgate.net The presence of the phosphonate group and the benzyl (B1604629) ring stabilizes this carbanion.

Nucleophilic Addition: The stabilized carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. nih.gov This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate. researchgate.net

Oxaphosphetane Formation: The intermediate subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. arkat-usa.orgdntb.gov.ua

Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a dialkyl phosphate salt. nih.gov The formation of the very stable phosphorus-oxygen double bond in the phosphate byproduct is the thermodynamic driving force for this final elimination step.

A key feature of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene (trans isomer). nih.govtandfonline.com This selectivity is attributed to steric control during the initial nucleophilic addition. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene. researchgate.net

However, the stereoselectivity can be influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF), can reverse the selectivity to favor the formation of (Z)-alkenes. researchgate.net

Applications in the Synthesis of Functionalized Alkenes and Cumulenes

The Horner-Wadsworth-Emmons reaction is a cornerstone in the synthesis of a wide array of functionalized alkenes. researchgate.net Because the phosphonate carbanions are more nucleophilic than the analogous Wittig ylides, they react efficiently with a broader range of aldehydes and even hindered ketones. arkat-usa.orgresearchgate.net

This compound and its analogues are particularly useful for synthesizing stilbenes and other conjugated systems. reddit.comorganic-chemistry.org The reaction of this phosphonate with various aldehydes introduces the 4-carbethoxybenzylidene moiety into the target molecule. This is valuable in the synthesis of natural products, macrocycles, and other complex organic structures. beilstein-journals.org For example, analogues like Diethyl benzylphosphonate are used as reactants in the synthesis of inhibitors for cancer pathways and in the creation of antimalarial drug analogues. organic-chemistry.orgacs.org

While the HWE reaction is predominantly used for alkene synthesis, modifications of this chemistry can be applied to synthesize cumulenes, which are compounds with two or more consecutive double bonds. This typically involves the reaction of a phosphonate-stabilized carbanion with a ketene or a related substrate. However, the primary and most widespread application of this compound remains the stereoselective synthesis of functionalized alkenes.

Transformations to Phosphonic Acids and Other Phosphorus Species

Beyond olefination, diethyl phosphonate esters are important precursors for phosphonic acids and can undergo other transformations at the phosphorus center or the adjacent carbanion.

Hydrolysis and Dealkylation Methods (e.g., McKenna's Method, Hydrogenolysis)

The conversion of diethyl phosphonates to their corresponding phosphonic acids is a crucial transformation, as the phosphonic acid moiety is a key functional group in many biologically active molecules and materials. Several methods exist for this dealkylation.

Acid Hydrolysis: A straightforward method involves heating the diethyl phosphonate with a strong concentrated acid, such as hydrochloric acid (HCl). This process cleaves both ethyl ester groups to yield the phosphonic acid.

McKenna's Method: A much milder and highly efficient method for dealkylation is the McKenna reaction. This two-step procedure involves treating the diethyl phosphonate with bromotrimethylsilane (BTMS). This converts the ethyl esters to bis(trimethylsilyl) esters. Subsequent solvolysis with methanol or water gently cleaves the silyl groups to afford the final phosphonic acid. This method is known for its mild conditions and compatibility with a wide range of other functional groups.

Hydrogenolysis: For phosphonates containing benzyl ester groups, catalytic hydrogenolysis is an effective deprotection strategy. This method involves reacting the benzyl phosphonate ester with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The benzyl groups are cleaved to yield the phosphonic acid and toluene as a byproduct.

| Method | Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr | Reflux | Simple, inexpensive reagents. |

| McKenna's Method | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | Mild, room temperature | High yield, excellent functional group tolerance. |

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Atmospheric or elevated pressure | Very mild, specific for benzyl and related groups. |

Oxidation Reactions of Phosphonate Carbanions

While the reaction of phosphonate carbanions with carbonyls is the basis of the HWE reaction, these nucleophilic intermediates can also react with electrophilic oxygen sources. The oxidation of an α-phosphonate carbanion can lead to the formation of an α-hydroxyphosphonate. nih.gov This transformation provides a route to α-hydroxyphosphonates that is complementary to the more common Pudovik reaction (the addition of a dialkyl phosphite (B83602) to an aldehyde). nih.gov The resulting α-hydroxyphosphonates can be further oxidized to yield α-ketophosphonates, which are themselves valuable synthetic intermediates. arkat-usa.org Reagents such as Dess-Martin periodinane have been shown to be effective for the oxidation of α-hydroxyphosphonates to α-ketophosphonates under mild conditions. arkat-usa.org

Building Block Applications in Complex Molecule Synthesis

This compound serves as a valuable building block for introducing a substituted aromatic moiety into complex molecules. Its utility stems from the combination of the reactive phosphonate group and the functional handle provided by the carbethoxy (ethyl ester) group on the benzene ring.

In multi-step syntheses, the phosphonate can be used early on to construct a key carbon-carbon double bond via the HWE reaction. The ester group on the aromatic ring can then be carried through subsequent steps or modified as needed. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other functional groups. This dual functionality makes it a powerful tool in the convergent synthesis of complex targets, including natural products and pharmacologically active compounds. beilstein-journals.org The use of its simpler analogue, Diethyl benzylphosphonate, in the synthesis of cytotoxic marine products and stilbenes for potential medical treatments highlights the importance of this class of reagents in medicinal chemistry and drug discovery. reddit.comacs.org

Synthesis of Phosphonate-Containing Bioactive Analogues (e.g., Nucleoside Phosphonates, Enzyme Inhibitors)

The phosphonate group is a well-established bioisostere of the phosphate group. Its carbon-phosphorus (C-P) bond is resistant to enzymatic hydrolysis compared to the labile phosphorus-oxygen (P-O) bond in phosphates, making phosphonate analogues metabolically stable mimics of biologically important phosphates. frontiersin.org This stability is a key reason for their widespread use in medicinal chemistry to create bioactive analogues like nucleoside phosphonates and enzyme inhibitors. nih.govmdpi.com

Nucleoside Phosphonates: Benzylphosphonates are instrumental in the synthesis of nucleoside phosphonates, which are analogues of nucleoside phosphates. umich.edu These compounds are crucial as antiviral and antitumoral drugs because their pharmacologically active form is often a nucleoside triphosphate analog. frontiersin.org The synthesis can involve methods like the palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and benzyl halides to create a diverse range of substituted benzylphosphonates, which can then be incorporated into nucleoside structures. researchgate.net The ability of nucleoside phosphonates to be phosphorylated by kinases into their active diphospho phosphonate forms is a critical characteristic. frontiersin.org

Enzyme Inhibitors: The tetrahedral structure of the phosphonyl group allows it to act as a "transition-state" analogue, effectively inhibiting enzymes that process carboxylic or phosphoric acids. nih.govresearchgate.net Benzylphosphonate derivatives have been synthesized and investigated as potent inhibitors for various enzymes. For instance, substituted benzylphosphonic acid and naphthalen-2-ylmethylphosphonic acid analogues have been shown to inhibit the enzyme autotaxin (ATX) with Kᵢ values in the low micromolar to nanomolar range. nih.gov ATX is a key enzyme in the production of the lipid mediator lysophosphatidic acid (LPA) and is a target for mediating cancer invasion and metastasis. nih.gov Furthermore, various organophosphonates, including α-aminophosphonates and α-acyloxy phosphonates derived from benzylphosphonates, have demonstrated significant antibacterial activity against different strains of Escherichia coli. nih.govresearchgate.net

A selection of bioactive analogues synthesized from benzylphosphonates is presented below.

| Bioactive Analogue Class | Target/Application | Synthetic Approach |

| Nucleoside Phosphonates | Antiviral, Antitumoral | Palladium-catalyzed cross-coupling |

| Benzylphosphonic Acids | Autotaxin (ATX) Inhibition | Modification of the benzyl ring |

| α-Acyloxy Benzylphosphonates | Anticancer | Acylation of α-hydroxy-benzylphosphonates |

| α-Aminophosphonates | Antibacterial | Kabachnik-Fields or Pudovik reactions |

Development of Key Intermediates for Pharmaceutical and Agrochemical Synthesis

Benzylphosphonate esters are crucial intermediates for creating active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.comchemimpex.com The diethyl ester group and the substituted benzyl ring provide two distinct points for chemical modification, allowing for the construction of complex molecular frameworks.

Pharmaceutical Intermediates: Analogues such as Diethyl 4-methoxybenzylphosphonate serve as key building blocks in the synthesis of various pharmacologically relevant molecules. nbinno.com They are notably used in the preparation of C-aryl glycosides, which are important scaffolds in many natural products and drug candidates. nbinno.com They also act as reactants in synthesizing stilbenoid derivatives, which have been investigated for potential neuroprotective and antioxidant activities. nbinno.com The synthesis of substituted diethyl benzylphosphonates, for example through palladium-catalyzed α,β-homodiarylation of vinyl esters, has led to compounds with potential as antimicrobial drugs, highlighting their role as precursors to new therapeutic agents. nih.gov

Agrochemical Synthesis: The phosphonate structural motif is present in many agrochemicals. nih.gov Benzylphosphonate derivatives are effective in developing new pesticides and herbicides. chemimpex.com For example, the enzyme phosphinothricin acetyltransferase is a target for herbicides, and phosphonate-containing compounds can act as inhibitors. nih.gov The ability to synthesize a wide variety of benzylphosphonate analogues allows for the screening of compounds to find effective and selective agrochemicals. chemimpex.com Additionally, some phosphonate-based compounds, such as the insecticide paraoxon, are substrates for enzymes, and analogues like diethyl 4-methylbenzylphosphonate are used in studying these enzymatic interactions. drugbank.com

The table below summarizes the role of benzylphosphonates as key intermediates.

| Intermediate Application | Target Molecule Class | Potential Biological Activity |

| Pharmaceutical | C-aryl glycosides | Various (drug candidates) |

| Pharmaceutical | Stilbenoid derivatives | Neuroprotective, Antioxidant |

| Pharmaceutical | Substituted benzylphosphonates | Antimicrobial |

| Agrochemical | Herbicide analogues | Enzyme inhibition |

| Agrochemical | Pesticide analogues | Insecticidal |

Preparation of Macrocycles and Heterocyclic Compounds

The structural versatility of this compound and its analogues extends to their use in constructing complex cyclic systems, including macrocycles and various heterocycles.

Macrocycles: Phosphonate groups can be incorporated into macrocyclic structures to create ligands with specific binding properties. tandfonline.com For example, phosphonate-based aza-macrocycle ligands have been developed for the stable chelation of medicinally relevant radiometals. acs.org The synthesis of these macrocycles can be achieved through stepwise alkylation of macrocyclic precursors like 1,4,7-triazacyclononane (tacn) with phosphonate-containing building blocks such as diethyl (6-(chloromethyl)pyridine-2-yl)phosphonate. acs.org Another approach involves the Mannich reaction between a calix mdpi.comresorcinol, formaldehyde, and a phosphonate-containing amine to form tetrasubstituted macrocycles with phosphonate fragments on the upper rim of the molecule. tandfonline.com These phosphorus-containing macrocycles are a significant area of research in supramolecular chemistry. acs.org

Heterocyclic Compounds: Benzylphosphonates are valuable precursors for a wide range of phosphorus-containing heterocycles. The synthesis of these compounds can be achieved through various methods, including the Kabachnik-Fields reaction or by the heterocyclization of functionalized phosphonates. researchgate.net For instance, functionalized pyrrolidine and pyrrolidinone phosphonates, which are analogues of proline, have been synthesized and recognized for their potential biological activities, including the inhibition of β-lactamase enzymes. mdpi.com The synthesis of these heterocyclic phosphonates often involves multi-step reaction sequences starting from precursors that can be derived from benzylphosphonates.

| Cyclic Structure | Synthetic Method | Example/Application |

| Aza-macrocycles | Stepwise alkylation of tacn | Chelating agents for radiometals |

| Calixarene-based macrocycles | Mannich reaction | Polydentate ligands |

| Pyrrolidine phosphonates | Multi-step synthesis from precursors | Proline analogues, enzyme inhibitors |

Advanced Applications in Material Science and Catalysis Research

Utilization in Catalyst Design and Ligand Synthesis

The molecular architecture of Diethyl (4-carbethoxybenzyl)phosphonate makes it an excellent precursor for creating specialized ligands and catalytic materials. The phosphorus center can coordinate with transition metals, while the carbethoxy group offers a site for further chemical modification.

Phosphonate-Based Ligands for Transition Metal Catalysis

Phosphonate-derived ligands are integral to modern transition metal catalysis, particularly in cross-coupling reactions. The phosphonate (B1237965) group can act as a hemilabile ligand, where the P=O group can coordinate with a metal center, influencing the steric and electronic environment around the catalyst. semanticscholar.org This interaction can stabilize catalytic intermediates and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination. semanticscholar.org

Ligands derived from benzylphosphonates are particularly effective in palladium-catalyzed reactions. nih.govrsc.org For instance, dialkylbiaryl phosphine ligands have demonstrated broad applicability in Suzuki-Miyaura cross-coupling, enabling reactions with challenging substrates like unactivated aryl chlorides and hindered systems. nih.gov The synthesis of such advanced ligands often involves precursors like this compound, where the benzylphosphonate core provides the necessary scaffolding for creating bulky and electron-rich ligands that enhance catalytic activity. nih.gov

The carbethoxy group on the benzyl (B1604629) ring provides a significant advantage. It can be hydrolyzed to a carboxylic acid, creating a functional handle to immobilize the ligand onto a solid support, such as a polymer or silica, leading to heterogeneous catalysts that are easily separable and recyclable.

Table 1: Applications of Benzylphosphonate-Derived Ligands in Catalysis

| Catalytic Reaction | Metal Center | Role of Phosphonate Ligand | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Enhances oxidative addition and reductive elimination | High efficiency with challenging substrates nih.gov |

| Heck Reaction | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates | Increased catalyst lifetime and turnover |

| Asymmetric Hydroboration | Rhodium (Rh) | Directs regio- and enantioselectivity | High stereocontrol in bond formation nih.gov |

Organically Functionalized Phosphonates as Catalysts

Beyond their role as ligands, organically functionalized phosphonates can themselves act as catalysts. Materials derived from phosphonic acids, which can be produced from esters like this compound, have applications in acid catalysis. nih.gov For example, phosphonic acid groups can be incorporated into porous materials like metal-organic frameworks (MOFs) or functionalized sepiolite nanohybrids. nih.gov These materials can catalyze reactions such as dehydration and condensation by providing acidic sites.

The presence of the organic benzyl group, functionalized with a carbethoxy moiety, allows for tuning the catalyst's properties, such as its hydrophobicity and its interaction with organic substrates. This bifunctional nature—possessing both an acidic phosphonic acid group and a tunable organic framework—is central to the design of advanced, hybrid catalytic systems. researchgate.net

Integration into Polymer Science and Materials Development

The ability of this compound to be incorporated into polymeric structures has led to significant advancements in materials science, particularly in the development of functional polymers for energy and surface engineering applications.

Role in Proton Exchange Membranes (PEMs)

Proton exchange membranes (PEMs) are a critical component of fuel cells. The performance of these membranes is highly dependent on their ability to conduct protons, which often relies on the presence of acidic functional groups. Polymers functionalized with phosphonic acid groups are excellent candidates for PEMs because the phosphonic acid moiety has a high capacity for proton transport and water retention. researchgate.netmdpi.com

Monomers derived from benzylphosphonates, such as diethyl-p-vinylbenzyl phosphonate (DEpVBP), are precursors for these advanced membranes. researchgate.netresearchgate.net DEpVBP can be synthesized via a Michaelis-Arbuzov reaction and subsequently polymerized. researchgate.net The resulting polymer, poly(diethyl-p-vinylbenzyl phosphonate), possesses good thermal stability (up to 200 °C) and can be hydrolyzed to create a phosphonic acid-functionalized polymer, which acts as a solid-state proton conductor. researchgate.netresearchgate.net

Blending phosphonate-functionalized polymers with other ion-exchange polymers, such as sulfonated poly(aryl ether nitrile) (SPAEN), can create composite membranes with enhanced properties. mdpi.com The interaction between the phosphonic acid and sulfonic acid groups can lead to improved mechanical strength, reduced water uptake, and enhanced proton conductivity, especially under conditions of low relative humidity. mdpi.com

Table 2: Properties of Phosphonate-Modified Proton Exchange Membranes

| Property | Effect of Phosphonate Functionalization | Underlying Mechanism | Reference |

|---|---|---|---|

| Proton Conductivity | Enhanced, especially at low humidity | Phosphoric acid groups have high hydration energy and facilitate proton transport. | mdpi.com |

| Mechanical Strength | Increased tensile strength and toughness | Hydrogen bonding and complexation between phosphonic and sulfonic acid groups. | mdpi.com |

| Thermal Stability | Improved | The inherent stability of the phosphonate-containing polymer backbone. | researchgate.netresearchgate.net |

| Water Management | Reduced swelling, better water retention | The phosphonic acid groups form ion clusters that hold water effectively. | mdpi.com |

Surface Chemistry and Functionalization Applications

The phosphonate group is an excellent anchor for modifying the surfaces of various materials, especially metal oxides like titania (TiO2) and hafnia (HfO2). researchgate.netacs.org this compound can be used to introduce a functional organic layer onto these inorganic surfaces. The phosphonate end binds strongly to the metal oxide, forming stable M-O-P bonds, while the benzyl group and its carbethoxy substituent extend away from the surface. researchgate.net

This surface functionalization is critical for several applications:

Biocompatibility: Modifying polymer surfaces with phosphonate residues can enhance their biocompatibility, promoting cell growth for applications in medical implants and tissue engineering. researchgate.net

Nanocrystal Stabilization: Phosphonic acid ligands are used to stabilize nanocrystals in colloidal solutions, preventing aggregation and allowing for their processing into thin films for electronic devices like memristors. acs.org

Corrosion Inhibition: Phosphonate-based layers can protect metal surfaces from corrosion. nih.gov

Creating Functional Interfaces: The exposed carbethoxy group can be further reacted, allowing for the attachment of other molecules, such as fluorescent markers, catalysts, or bioactive compounds, creating a multifunctional surface. nih.gov

The ability to tailor surface properties is crucial in fields ranging from electronics to medicine. The use of well-defined molecules like this compound provides a precise method for engineering these complex interfaces. researchgate.net

Analytical and Computational Approaches in Benzylphosphonate Research

Spectroscopic Characterization Techniques in Mechanistic and Structural Analysis

Spectroscopic methods are fundamental to the analysis of benzylphosphonates, providing critical insights into their structure, purity, and reaction kinetics.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and indispensable tool for the study of organophosphorus compounds like Diethyl (4-carbethoxybenzyl)phosphonate. trilinkbiotech.comresearchgate.net Given that phosphorus is central to the molecule's functionality, ³¹P NMR offers a direct window into the chemical environment of the phosphorus nucleus.

Reaction Monitoring: The synthesis of benzylphosphonates, often achieved through methods like the Michaelis-Arbuzov or Michaelis-Becker reactions, involves the conversion of a P(III) species (e.g., a phosphite) to a P(V) species (the phosphonate). This transformation is accompanied by a significant change in the ³¹P NMR chemical shift. acs.org For instance, the starting material triethyl phosphite (B83602) exhibits a signal around +138 ppm, whereas the resulting diethyl benzylphosphonate product appears in a distinct region, typically between +20 and +30 ppm. acs.orgnih.gov This clear spectral separation allows researchers to monitor the reaction's progress in real-time, track the consumption of starting materials, and confirm the formation of the desired product without the need for complex sample workups. nih.gov

Product Characterization: The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Substituents on the benzyl (B1604629) ring can influence the electron density around the phosphorus nucleus, leading to predictable shifts. This makes ³¹P NMR a powerful tool for structural confirmation. The spectrum is typically recorded with proton decoupling, resulting in a single, sharp signal for each unique phosphorus environment, which simplifies spectral analysis. huji.ac.il

Interactive Data Table: Typical ³¹P NMR Chemical Shifts for Selected Benzyl and Aryl Phosphonates

| Compound | Chemical Shift (δ) in ppm | Notes |

| Diethyl benzylphosphonate | 26.2 | Reference benzylphosphonate. nih.gov |

| Diethyl (4-nitrobenzyl)phosphonate | 26.65 | The nitro group has a minor effect on the shift compared to the unsubstituted analog. rsc.org |

| Diethyl (4-methoxyphenyl)phosphonate | 19.6 | Electron-donating group causes an upfield shift. rsc.org |

| Diethyl (4-(trifluoromethyl)phenyl)phosphonate | 16.18 | Strong electron-withdrawing group causes a more significant upfield shift. rsc.org |

| Diethyl (4-hydroxyphenyl)phosphonate | 20.97 | Hydroxy group leads to an upfield shift. rsc.org |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and reactivity that can be difficult to access through experimentation alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. imist.ma In the context of benzylphosphonates, DFT calculations are employed to model reaction pathways and elucidate complex mechanisms. acs.orgresearchgate.net For example, DFT can be used to calculate the energies of reactants, transition states, and products for reactions like the Michaelis-Arbuzov reaction. researchgate.net This allows researchers to map out the entire energy profile of the reaction, identify the rate-determining step, and understand the influence of substituents on reaction kinetics. acs.org

These theoretical studies can confirm or challenge proposed mechanisms derived from experimental data. researchgate.net DFT calculations have been used to show that the reaction between a phosphite and a benzyl halide proceeds through a specific nucleophilic attack, providing detailed geometric and energetic information about the transition state. imist.maresearchgate.net Furthermore, DFT can be applied to study the fragmentation pathways of these molecules in mass spectrometry, helping to interpret complex mass spectra by predicting the stability of various fragment ions.

Computational models, particularly those based on DFT and Quantitative Structure-Property Relationship (QSPR) studies, are increasingly used for the in silico design of new phosphonate (B1237965) derivatives. nih.govresearchgate.net By calculating various quantum chemical descriptors—such as frontier molecular orbital energies (HOMO, LUMO), molecular electrostatic potential, and atomic charges—researchers can predict the chemical reactivity and physical properties of hypothetical molecules before they are synthesized. nih.govresearchgate.net

For instance, a QSPR model can establish a mathematical relationship between these calculated descriptors and an experimentally determined property, such as biological activity or toxicity. researchgate.net This predictive capability is invaluable for designing new benzylphosphonates with specific, desired characteristics. The model can screen a virtual library of candidate molecules, identifying those with the highest predicted performance and prioritizing them for laboratory synthesis, which saves considerable time and resources. researchgate.net

Chromatographic and Separation Methodologies for Phosphonate Isolation

The isolation and purification of this compound and its analogs from crude reaction mixtures are critical steps to obtain materials of high purity for subsequent analysis and application.

The most common technique for the purification of these moderately polar compounds is flash column chromatography using silica gel as the stationary phase. nih.govnih.gov A gradient of non-polar and polar solvents, such as a mixture of hexanes and ethyl acetate, is typically used as the mobile phase. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

For more challenging separations or for obtaining highly pure analytical samples, High-Performance Liquid Chromatography (HPLC) may be employed. Depending on the specific compound, either normal-phase or reverse-phase HPLC can be utilized. After chromatographic separation, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the isolated phosphonate. nih.gov In some cases, purification may involve washing the crude product with aqueous solutions, such as dilute acids or chelating agents, to remove inorganic byproducts before the final chromatographic step. google.com

Future Directions and Emerging Research Frontiers for Diethyl 4 Carbethoxybenzyl Phosphonate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical Michaelis-Arbuzov and Michaelis-Becker reactions have long been the cornerstones of phosphonate (B1237965) synthesis. However, the future of Diethyl (4-carbethoxybenzyl)phosphonate synthesis lies in the development of more sustainable and efficient methodologies that address the principles of green chemistry.

Recent advancements in the synthesis of benzylphosphonates have highlighted the use of greener solvents and catalyst systems. One promising approach involves a potassium iodide/potassium carbonate (KI/K2CO3) catalytic system in polyethylene glycol (PEG) youtube.com. This method offers an environmentally benign alternative to volatile organic solvents and proceeds smoothly at room temperature, providing excellent yields and selectivity youtube.com. The role of PEG is multifaceted, acting as the reaction medium and potentially as a phase-transfer catalyst youtube.com.

Another avenue of research is the exploration of metal-catalyzed cross-coupling reactions. Palladium-catalyzed methodologies, for instance, have been effectively used for the synthesis of various benzylphosphonate derivatives nbinno.comnih.gov. These reactions, which can be conducted in water at ambient temperatures without the need for ligands, represent a significant step towards environmentally friendly synthetic protocols nih.gov. Further research in this area could focus on expanding the substrate scope and improving the catalytic efficiency for the synthesis of this compound.

The use of green oxidants, such as aqueous hydrogen peroxide, in multicomponent reactions also presents a novel and sustainable route. This approach allows for the synthesis of functionalized phosphonates under mild, metal-free conditions in water, offering a significant green alternative to traditional methods mdpi.comresearchgate.net.

| Methodology | Key Features | Sustainability Aspect |

| PEG/KI Catalytic System | Room temperature reaction, excellent selectivity and yield. | Avoids volatile/toxic organic solvents; uses a benign solvent and catalyst system. |

| Palladium-Catalyzed Cross-Coupling | Ambient temperature, aqueous medium, ligand-free conditions. | Environmentally benign, reduces the need for harsh reagents. |

| Green Oxidants in Multicomponent Reactions | Mild, metal-free conditions, use of water as a solvent. | Utilizes a green oxidant and avoids heavy metal catalysts. |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the synthesis of this compound is well-established, its full reactive potential remains to be unlocked. A key area for future exploration is its application in the Horner-Wadsworth-Emmons (HWE) reaction to produce a variety of substituted alkenes with high stereoselectivity youtube.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org. The presence of the carbethoxy group offers a handle for further functionalization, allowing for the synthesis of complex molecular architectures.

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to yield an alkene, typically with a strong preference for the (E)-isomer wikipedia.orgalfa-chemistry.comorganic-chemistry.org. For this compound, this reaction can be used to synthesize a wide range of stilbene derivatives by reacting it with various aromatic aldehydes nih.gov. These stilbenoid compounds are of interest for their potential biological activities nbinno.com.

Future research could focus on expanding the scope of the HWE reaction with this compound, exploring its reactivity with a wider range of electrophiles and developing asymmetric variants of the reaction to access chiral products. Furthermore, the development of one-pot, multi-component reactions involving this phosphonate could lead to the efficient synthesis of novel and complex molecules.

| Reaction | Description | Potential Application |

| Horner-Wadsworth-Emmons (HWE) | Reaction of the phosphonate carbanion with an aldehyde or ketone. | Synthesis of (E)-stilbenes and other substituted alkenes. |

| Functional Group Interconversion | Modification of the carbethoxy group. | Access to a wider range of functionalized phosphonates. |

| Asymmetric Transformations | Enantioselective reactions involving the phosphonate. | Synthesis of chiral phosphonate-containing molecules. |

Innovative Applications in Targeted Chemical Synthesis and Materials Innovation

The unique structural features of this compound make it an attractive building block for the synthesis of targeted molecules and the development of novel materials. Its phosphonate moiety can be incorporated into larger molecules to impart specific properties, such as enhanced biological activity or improved material characteristics.

In the realm of targeted chemical synthesis, this compound can serve as a precursor for the synthesis of C-aryl glycosides and various stilbenoid derivatives with potential neuroprotective and antioxidant properties nbinno.com. The ability to readily functionalize the aromatic ring and modify the phosphonate group allows for the creation of a diverse library of compounds for biological screening.

In materials science, benzylphosphonates are being explored for their ability to enhance the properties of polymers, making them more durable and resistant to degradation alfa-chemistry.comchemimpex.com. This compound, with its reactive ester group, could be incorporated into polymer backbones or used as a monomer in polymerization reactions to create functional materials. For instance, the synthesis of diethyl-p-vinylbenzyl phosphonate and its subsequent polymerization has been shown to produce materials with good thermal stability, suggesting their potential use in the development of new proton exchange membranes for fuel cells researchgate.net.

| Application Area | Specific Use | Potential Outcome |

| Medicinal Chemistry | Precursor to bioactive molecules (e.g., stilbenes, C-aryl glycosides). | Development of new therapeutic agents with enhanced efficacy. |

| Materials Science | Monomer for functional polymers, additive to enhance polymer properties. | Creation of advanced materials with improved durability and specific functionalities. |

| Agrochemicals | Building block for novel pesticides and herbicides. | Development of more effective and sustainable crop protection agents. |

Interdisciplinary Research with Biological and Physical Sciences (focus on synthetic aspects)

The synthesis of derivatives of this compound is a critical aspect of its application in interdisciplinary research. By designing and synthesizing novel analogues, chemists can provide valuable tools for biologists and physicists to probe complex systems and develop new technologies.

A key area of interdisciplinary research is the synthesis of biologically active compounds. For example, the synthesis of metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, a compound structurally related to this compound, was crucial for confirming their proposed structures and evaluating their biological activity nih.gov. Similarly, the synthesis of various substituted benzylphosphonate diethyl esters has led to the discovery of potential antimicrobial agents nih.gov. The synthetic versatility of this compound allows for the systematic modification of its structure to optimize its biological activity and pharmacokinetic properties.

Furthermore, the phosphonate group can be used to mimic phosphates in biological systems, making phosphonate-containing molecules valuable probes for studying enzymatic reactions and cellular signaling pathways. Synthetic chemists can design and create specific phosphonate analogues to target particular enzymes or receptors, thereby advancing our understanding of biological processes.

In the physical sciences, the incorporation of the phosphonate group into organic materials can influence their electronic and optical properties. The synthesis of novel phosphonate-containing materials could lead to the development of new sensors, organic light-emitting diodes (OLEDs), and other advanced electronic devices. The ability to synthetically tailor the structure of this compound and its derivatives is paramount to achieving the desired material properties.

| Interdisciplinary Field | Synthetic Contribution | Research Goal |

| Medicinal Chemistry/Chemical Biology | Synthesis of targeted analogues and metabolic probes. | Elucidation of biological pathways and development of new drugs. |

| Materials Science/Physics | Creation of novel phosphonate-containing functional materials. | Development of advanced electronic and optical devices. |

| Agricultural Science | Synthesis of novel agrochemicals. | Improvement of crop yield and sustainability in agriculture. |

Q & A

Basic Questions

Q. What are the established synthetic routes for Diethyl (4-carbethoxybenzyl)phosphonate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via the Michaelis-Arbuzov reaction , where 4-carbethoxybenzyl bromide reacts with triethyl phosphite. Optimal conditions involve heating to 120–140°C under inert atmosphere (N₂/Ar) for 12–24 hours. Post-reaction, purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields ~70–85% purity. Alternative routes include nucleophilic substitution of phosphite salts with activated benzyl halides .

- Optimization : Use anhydrous solvents (e.g., dry toluene) to prevent hydrolysis of the ester group. Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group.

- ¹H NMR : Key signals include a triplet for ethyl ester protons (δ 1.2–1.4 ppm), a quartet for OCH₂CH₃ (δ 4.0–4.2 ppm), and aromatic protons (δ 7.3–7.8 ppm).

- HRMS : Expected molecular ion [M+H]⁺ at m/z 299.12 (C₁₃H₂₀O₅P).

- Validation : Compare spectral data with structurally analogous phosphonates (e.g., diethyl (4-acetylphenyl)phosphonate) .

Advanced Research Questions

Q. What strategies mitigate thermal hazards during large-scale synthesis of phosphonates like this compound?

- Risk Assessment : Use differential scanning calorimetry (DSC) to identify exothermic events. For example, related diazo-phosphonates exhibit exothermic decomposition above 85°C, necessitating temperature control below 70°C during synthesis .

- Preventive Measures : Implement gradual reagent addition, cooling baths, and real-time monitoring with IR thermography .

Q. How does the 4-carbethoxy substituent influence reactivity in Horner-Wadsworth-Emmons (HWE) olefination compared to nitro or acetyl analogs?

- Mechanistic Insight : The electron-withdrawing carbethoxy group enhances the electrophilicity of the phosphonate, improving alkene formation with aldehydes. However, steric hindrance may reduce yields compared to smaller substituents (e.g., nitro).

- Data Comparison :

| Substituent | Reaction Yield (%) | Optimal Base |

|---|---|---|

| 4-NO₂ | 85–90 | NaH |

| 4-CO₂Et | 70–75 | K₂CO₃ |

| 4-Acetyl | 80–85 | DBU |

- Source: Adapted from

Q. How can researchers resolve contradictions in literature regarding byproduct formation during phosphonate synthesis?

- Troubleshooting :

- Byproduct Identification : Use LC-MS or GC-MS to detect hydrolyzed esters (e.g., 4-carbethoxybenzyl alcohol) or oxidized intermediates.

- Mitigation : Add radical scavengers (e.g., BHT) to suppress oxidation or employ protecting groups (e.g., silyl ethers) for the ester moiety .

Q. What advanced applications does this compound have in organometallic or biocatalysis studies?

- Cross-Coupling Reactions : The phosphonate group acts as a directing group in Pd-catalyzed C–H functionalization, enabling regioselective arylation of benzyl positions .

- Enzyme Inhibition : The carbethoxy group mimics natural substrates in esterase or lipase assays, allowing kinetic studies of catalytic triads .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Chromatography : Use flash chromatography with a gradient of ethyl acetate in hexane (10% → 50%). For crystalline analogs (e.g., diethyl (4-nitrobenzyl)phosphonate), recrystallize from ethanol/water .

- Distillation Risks : Avoid high-temperature distillation due to thermal instability; instead, employ rotary evaporation under reduced pressure (<50°C) .

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h; analyze degradation via HPLC.

- Thermal Stability : Conduct accelerated stability studies at 40–60°C for 1 week, monitoring decomposition by ³¹P NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.